An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, a molecule of significant interest in drug discovery. We will delve into its known properties, provide expert insights into the anticipated effects of its unique structural motifs, and present detailed, field-proven protocols for its full physicochemical characterization. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and empirical evaluation of this compound. We will consolidate quantitative data, detail essential experimental methodologies, and illustrate key chemical principles and workflows.
Introduction: The Strategic Value of Fluorinated Pyrimidinols
Pyridin- and pyrimidin-based structures are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of a fluorine atom, as seen in 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, is a deliberate design choice aimed at modulating key drug-like properties. Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's metabolic stability, receptor binding affinity, membrane permeability, and acidity (pKa).[1]
The subject of this guide, 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, presents a fascinating case study. It combines a fluorinated pyrimidinol core with a 2-pyridyl substituent, introducing multiple sites for hydrogen bonding, potential for tautomerism, and a complex electronic landscape. A thorough understanding of its physicochemical properties is therefore not merely academic but a critical prerequisite for its rational development as a potential therapeutic agent.[2]
Core Physicochemical Profile
This section summarizes the currently available and theoretically predicted physicochemical properties of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol | - |
| CAS Number | 1240596-22-8 | [3][4] |
| Molecular Formula | C9H6FN3O | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | - |
| Purity (Typical) | ≥95% | [4] |
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Expert Insights |
| Melting Point | >200 °C | The planar, heteroaromatic structure allows for efficient crystal packing through π-π stacking and hydrogen bonding, suggesting a high melting point. For comparison, the related 5-Fluoro-2-methoxy-pyrimidin-4-ol has a melting point of 204-208°C.[5] |
| Aqueous Solubility | Low to moderate | The presence of hydrogen bond donors (-OH) and acceptors (N atoms, O atom) suggests some aqueous solubility. However, the overall aromatic character will limit this. Solubility is expected to be pH-dependent. |
| pKa (Acidity) | ~7-8 | The hydroxyl group is expected to be more acidic than a typical alcohol due to the electron-withdrawing effects of the pyrimidine ring and the fluorine atom.[1] This will influence its charge state at physiological pH. |
| pKa (Basicity) | ~1-2 | The pyridine nitrogen is a basic site. The pyrimidine nitrogens are significantly less basic due to the adjacent electron-withdrawing carbonyl group and fluorine atom. |
| logP | 1.0 - 2.0 | This predicted lipophilicity reflects a balance between the polar hydroxyl and nitrogen functionalities and the aromatic rings. This is a crucial parameter for predicting membrane permeability and oral bioavailability. |
Tautomerism: A Critical Consideration
A key characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. This equilibrium is highly sensitive to the solvent environment and substitution patterns.[1]
Caption: Tautomeric equilibrium of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol.
In aqueous solutions, the pyridone tautomer is often favored due to its greater polarity and hydrogen bonding capabilities.[1] The fluorine substituent's strong inductive electron-withdrawing effect is likely to further stabilize the pyridone form. Understanding the dominant tautomer is critical as it dictates the molecule's shape, hydrogen-bonding pattern, and interactions with biological targets.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol.
Workflow for Comprehensive Analysis
Caption: Logical workflow for the physicochemical characterization of a novel compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Establishing the purity of the analytical sample is the first critical step. HPLC is the gold standard for this, providing quantitative data on the presence of any impurities.
Methodology:
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with 50:50 water:acetonitrile.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Structural Confirmation by NMR and Mass Spectrometry
Rationale: Unambiguous confirmation of the chemical structure is essential. NMR provides information about the carbon-hydrogen framework and the local chemical environment, while mass spectrometry confirms the molecular weight and elemental composition.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Solvent: DMSO-d₆ (to ensure solubility and observe exchangeable protons).
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Expected Signals: Aromatic protons on the pyridine and pyrimidine rings will appear in the 7.0-9.0 ppm range. The -OH proton will be a broad singlet, and its chemical shift will be concentration and temperature-dependent.
-
-
¹⁹F NMR:
-
Rationale: This is a crucial experiment for fluorinated compounds.[6]
-
Expected Signals: A single resonance for the fluorine atom on the pyrimidine ring. The chemical shift and coupling constants to adjacent protons will confirm its position.
-
-
¹³C NMR:
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Expected Signals: Aromatic carbons will appear in the 100-160 ppm range. The carbonyl carbon of the pyrimidinone tautomer will be downfield (>160 ppm). Carbon-fluorine coupling will be observed for the carbon directly attached to the fluorine and potentially for carbons 2-3 bonds away.
-
4.3.2. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The measured mass should be within 5 ppm of the calculated exact mass for C₉H₆FN₃O.
-
Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information by analyzing the fragmentation pattern of the parent ion.[7]
pKa Determination by UV-Metric Method
Rationale: The pKa values dictate the ionization state of the molecule at different pH values, which in turn affects solubility, permeability, and target binding. The UV-metric method is suitable for chromophoric compounds like this one.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer with a thermostatted cell holder.
-
Buffers: Prepare a series of universal buffers covering a pH range from 2 to 12.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO. Add a small aliquot to each buffer to a final concentration of ~50 µM.
-
Measurement: Record the UV-Vis spectrum from 200-400 nm for the sample in each buffer.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change upon ionization is maximal) versus pH. Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s).
Lipophilicity (logP) Determination by Shake-Flask Method
Rationale: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the traditional and most direct way to measure the partition coefficient.
Methodology:
-
Solvent System: n-Octanol (pre-saturated with buffer) and a phosphate buffer at pH 7.4 (pre-saturated with n-octanol).
-
Procedure: a. Add a known amount of the compound to a mixture of the two phases in a glass vial. b. Shake vigorously for 1-2 hours to allow for partitioning. c. Centrifuge to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Safety and Handling
As with any novel chemical entity, 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a cool, dry place, tightly sealed, and protected from light.[3]
Conclusion
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a compound with significant potential, embodying key design principles of modern medicinal chemistry. While some of its fundamental properties are yet to be published, this guide provides a robust framework for its comprehensive physicochemical characterization. By following the outlined experimental protocols, researchers can generate the high-quality data necessary to understand its behavior and make informed decisions in the drug discovery and development process. The interplay of its fluorinated pyrimidinol core and pyridyl substituent, particularly with respect to tautomerism and ionization, will be critical to unraveling its full potential.
References
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ChemBK. (2024). 5-Fluoro-2-methoxy-pyrimidin-4-ol. Retrieved from [Link]
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MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3282. Retrieved from [Link]
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Miceli, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143. Retrieved from [Link]
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Modh, K. H., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluorouridine. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Xinheng Lab. (n.d.). 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol. Retrieved from [Link]
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